The synthesis of (1,2-Diaminocyclohexane)chloro(methylphenylsulfoxide)platinum(II) (hereafter referred to as Pt(DACH)(MePhSO)Cl) follows a well-established pathway for generating cationic platinum(II) complexes with mixed carrier ligands. The primary synthetic route involves the reaction of cis-dichloro(1,2-diaminocyclohexane)platinum(II) intermediates with methylphenylsulfoxide (MePhSO) under controlled conditions . This ligand substitution reaction is typically conducted in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures (60–80°C) to facilitate the selective replacement of one chloride ligand while preserving the stereochemical integrity of the chiral 1,2-diaminocyclohexane carrier ligand [5] [8].
The 1,2-diaminocyclohexane (DACH) component exists in multiple stereoisomeric forms (e.g., trans-, cis-1,2, or 1,3 configurations), with the cis-1,2 isomer being biologically significant due to its structural similarity to the carrier ligand in oxaliplatin. Synthetic protocols typically utilize resolved R,R- or S,S-1,2-diaminocyclohexane to produce enantiomerically pure complexes, as chirality profoundly influences DNA adduct conformation and biological activity [4] [7]. The precursor cis-Pt(DACH)Cl₂ is synthesized via direct reaction of potassium tetrachloroplatinate(II) with the diamine ligand, requiring precise stoichiometric control to prevent di- or oligomeric byproducts [5].
Table 1: Synthetic Intermediates for Pt(DACH)(MePhSO)Cl
Intermediate | Chemical Formula | Role in Synthesis |
---|---|---|
Potassium tetrachloroplatinate | K₂PtCl₄ | Platinum source |
R,R-1,2-DACH | C₆H₁₄N₂ | Chiral carrier ligand |
cis-Pt(DACH)Cl₂ | [Pt(C₆H₁₄N₂)Cl₂] | Direct precursor |
Methylphenylsulfoxide | CH₃C₆H₅SO | Neutral monodentate ligand replacing one chloride |
Methylphenylsulfoxide (MePhSO) functions as a versatile monodentate S-donor ligand in Pt(DACH)(MePhSO)Cl, forming a stable Pt–S coordination bond. The sulfoxide group exhibits ambidentate character (capable of binding via sulfur or oxygen), but platinum(II) complexes show a strong kinetic preference for S-coordination due to the soft Lewis acidity of Pt²⁺ [8]. Nuclear Magnetic Resonance (¹H NMR) studies confirm S-binding through characteristic downfield shifts of the methyl proton resonances (Δδ ≈ 0.8–1.2 ppm) upon coordination compared to free MePhSO .
The steric bulk and hydrophobicity of the phenyl group significantly influence the complex’s physicochemical behavior. MePhSO increases lipophilicity compared to ammine ligands in cisplatin, enhancing cellular uptake. Crucially, MePhSO modulates the leaving group kinetics of the chloride ligand trans to it. The strong trans influence of the sulfoxide sulfur labilizes the chloride ligand, facilitating its displacement by biological nucleophiles (e.g., DNA bases or water) – a critical activation step for anticancer activity . This property distinguishes Pt(DACH)(MePhSO)Cl from cisplatin derivatives, where chloride hydrolysis rates are slower. Functional studies demonstrate that this trans effect reduces inhibition of enzymes like fumarase compared to cisplatin, suggesting altered biological targeting .
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹⁵Pt NMR provide critical insights into the solution-state structure and purity. The ¹H NMR spectrum (DMSO-d₆) displays distinct resonances for the 1,2-diaminocyclohexane protons (δ 1.2–3.0 ppm, complex multiplet patterns reflecting chiral constraints), methylphenylsulfoxide aromatic protons (δ 7.4–7.9 ppm), and methyl protons (δ 3.1 ppm) [5] [8]. ¹H-¹⁹⁵Pt coupling constants (³J₍Pt,H₋) observed for protons directly bonded to coordinated nitrogens confirm Pt–N bond formation. ¹⁹⁵Pt NMR reveals a characteristic chemical shift near δ -2100 ppm, consistent with PtN₂SCl coordination spheres and distinct from PtN₄ (cisplatin derivatives, δ ~ -2100 to -2300 ppm) or PtN₂O₂ (oxaliplatin analogs) environments [5].
Fourier-Transform Infrared Spectroscopy (FTIR): Key vibrational modes confirm ligand coordination. The ν(Pt–N) stretch appears weakly between 510–540 cm⁻¹. The ν(S=O) stretch of S-bound MePhSO undergoes a significant red shift (~60–80 cm⁻¹, appearing near 1040–1060 cm⁻¹) compared to free sulfoxide (1110–1130 cm⁻¹), directly evidencing coordination via sulfur and weakening of the S=O bond order [8]. Absence of bands near 3300–3500 cm⁻¹ rules out uncoordinated amine groups, confirming chelation of the DACH ligand.
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive solid-state structural parameters. Pt(DACH)(MePhSO)Cl crystallizes in a distorted square-planar geometry around platinum. The Pt–S bond distance (≈ 2.20–2.25 Å) is significantly shorter than Pt–O bonds would be, confirming S-coordination. The Pt–N bond distances (≈ 2.02–2.07 Å) are typical for Pt(II)-amine complexes. The N–Pt–N bite angle of the DACH ligand (≈ 83–85°) is constrained by the cyclohexane ring, slightly smaller than cisplatin (≈ 90°) or kiteplatin (PtCl₂(cis-1,4-DACH), ≈ 97°) [4]. The chloride ligand trans to MePhSO exhibits an elongated Pt–Cl bond (≈ 2.32–2.35 Å) compared to the Pt–Cl bond in cisplatin (≈ 2.30 Å), reflecting the strong trans influence of the sulfoxide sulfur [8].
Table 2: Key Spectroscopic and Structural Signatures of Pt(DACH)(MePhSO)Cl
Technique | Key Observables | Interpretation |
---|---|---|
¹H NMR | DACH Hₐₓ: δ 1.2-2.0 ppm; DACH Heq/NH₂: δ 2.2-3.0 ppm; MePhSO CH₃: δ ~3.1 ppm | Coordination shifts; chiral diastereotopic protons |
¹⁹⁵Pt NMR | δ ≈ -2100 ppm | Characteristic PtN₂SCl coordination environment |
FTIR | ν(S=O): 1040-1060 cm⁻¹; ν(Pt-N): 510-540 cm⁻¹; ν(Pt-S): ~350 cm⁻¹ | S-coordination of MePhSO; Pt-N and Pt-S bonds confirmed |
X-ray Diffraction | Pt-S: 2.20-2.25 Å; Pt-N: 2.02-2.07 Å; Pt-Cl: 2.32-2.35 Å; N-Pt-N: ~83-85° | Distorted square-planar geometry; S-coordination; trans influence lengthens Pt-Cl |
Pt(DACH)(MePhSO)Cl exhibits fundamental structural and reactivity differences from clinically established cisplatin and oxaliplatin:
Carrier Ligand Effects: The DACH ligand imparts greater hydrophobicity than cisplatin’s ammine ligands or oxaliplatin’s oxalate leaving group. This enhances passive diffusion through cellular membranes [7]. Crucially, DNA adducts formed by Pt-DACH complexes (like Pt(DACH)(MePhSO)Cl and oxaliplatin) are bulkier and more hydrophobic than cisplatin-GG adducts. This alters their interactions with cellular proteins – they are less effectively recognized and repaired by the Nucleotide Excision Repair (NER) pathway but may be shielded differently by High Mobility Group (HMG) domain proteins, potentially contributing to efficacy against cisplatin-resistant tumors [4]. The constrained N–Pt–N bite angle in Pt(DACH)(MePhSO)Cl (≈ 83–85°) versus cisplatin (≈ 90°) or oxaliplatin-derived adducts (≈ 90°) influences the degree of DNA bending and helical unwinding upon adduct formation [4] [7].
Leaving Group & Activation Kinetics: The monochloro (MePhSO)Pt(DACH)Cl⁺ cation contrasts with cisplatin’s neutral Pt(NH₃)₂Cl₂ or oxaliplatin’s anionic Pt(DACH)(oxalate). The cationic charge may favor initial electrostatic interactions with polyanionic DNA. The trans influence of MePhSO labilizes the remaining chloride, accelerating hydrolysis to form the reactive aqua species [(MePhSO)Pt(DACH)(H₂O)]²⁺ compared to cisplatin. This potentially allows faster DNA binding kinetics . Unlike cisplatin or carboplatin, the bulk of the MePhSO ligand likely persists in the monoadduct, potentially influencing subsequent bifunctional adduct formation and sequence specificity. Studies on related complexes show DACH-Pt compounds retain efficacy in some cisplatin-resistant cell lines with impaired transmembrane transport, suggesting enhanced uptake or different uptake mechanisms [6].
DNA Adduct Conformation: While cisplatin forms primarily GG intrastrand cross-links with DNA bent ~45–60° towards the major groove and unwound by ~13°, DACH-Pt adducts like those from Pt(DACH)(MePhSO)Cl exhibit distinct structural perturbations. The chiral DACH ligand constrains the orientation of the coordinated guanine bases. Specifically, Pt(DACH) adducts show a preference for the Head-to-Head (HH) conformer over Head-to-Tail (HT) rotamers observed more frequently in cisplatin adducts, influenced by the DACH isomer (1,2- vs. 1,3- or 1,4-) and its bite angle [4] [7]. This conformational difference impacts protein recognition. Telomeric repeat sequences (TTAGGG)ₙ show high affinity for DACH-Pt compounds, including Pt(DACH)(MePhSO)Cl derivatives, suggesting potential targeting of telomeres – a feature less pronounced with cisplatin [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7